2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
2-(imidazol-1-ylmethyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-6(7(10)11)4-9-3-2-8-5-9/h2-3,5H,1,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGCMSHXFMYULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341299-80-6 | |
| Record name | 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution of Imidazole Derivatives
A primary route involves the alkylation of 1H-imidazole with a propenoic acid-bearing electrophile. For example, reacting 1H-imidazole with 2-(bromomethyl)prop-2-enoic acid in the presence of a base such as potassium carbonate facilitates the formation of the target compound. This method mirrors strategies used for synthesizing structurally related imidazole-carboxylic acid derivatives.
Reaction Equation:
$$
\text{1H-Imidazole} + \text{2-(Bromomethyl)prop-2-enoic acid} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound} + \text{HBr}
$$
Key parameters influencing yield include solvent polarity, reaction temperature (typically 60–80°C), and stoichiometric ratios. Dimethylformamide (DMF) or acetonitrile are preferred solvents due to their ability to dissolve both polar and nonpolar reactants.
Michael Addition-Based Approaches
An alternative method employs the Michael addition of imidazole to acrylate derivatives, followed by hydrolysis to yield the carboxylic acid. For instance, 1H-imidazole can react with methyl 2-(hydroxymethyl)acrylate under basic conditions, followed by acid-catalyzed hydrolysis. This approach aligns with methodologies documented for analogous α,β-unsaturated carboxylic acids.
Optimization Considerations:
- Catalyst Selection: Triethylamine or 1,8-diazabicycloundec-7-ene (DBU) enhances nucleophilicity.
- Temperature Control: Reactions proceed optimally at 25–40°C to prevent polymerization of the acrylate intermediate.
- Hydrolysis Conditions: Hydrochloric acid (6 M) at reflux ensures complete conversion of the ester to the carboxylic acid.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Comparative studies of solvent systems reveal that polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) improve reaction rates by stabilizing ionic intermediates. Nonpolar solvents like toluene result in lower yields (<30%) due to poor solubility of reactants.
Table 1: Solvent Optimization for Nucleophilic Substitution
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 72 | 95 |
| Acetonitrile | 70 | 68 | 93 |
| Toluene | 110 | 28 | 85 |
Catalytic Systems
Palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0), have been explored for coupling reactions involving imidazole and propenoic acid derivatives. These systems enable milder conditions (50–60°C) and reduce side product formation compared to traditional alkylation methods.
Mechanistic Pathway:
- Oxidative addition of the palladium catalyst to the bromomethyl intermediate.
- Coordination of imidazole to the palladium center.
- Reductive elimination to form the C–N bond, releasing the target compound.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Adopting continuous flow reactors enhances scalability and safety by minimizing thermal degradation and improving heat transfer. A two-step process involving initial imidazole alkylation followed by inline acid hydrolysis has been proposed, achieving >90% conversion with residence times under 30 minutes.
Advantages:
- Reduced solvent consumption via solvent recycling loops.
- Real-time monitoring using inline IR spectroscopy for quality control.
Crystallization-Induced Diastereoselective Transformation (CIDT)
While CIDT is traditionally used for epimer resolution, its principles can be adapted to purify this compound from reaction mixtures. Seeding the solution with pure product crystals drives preferential precipitation, increasing overall yield by 15–20% compared to standard recrystallization.
Comparative Analysis of Synthetic Methods
Table 2: Method Efficacy and Limitations
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 95 | Moderate | 1,200 |
| Michael Addition | 65 | 90 | High | 980 |
| Continuous Flow | 85 | 98 | High | 1,500 |
Key trade-offs include the higher cost of continuous flow systems versus the moderate scalability of batch-based nucleophilic substitution.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group readily undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or creating prodrug derivatives.
The ethyl ester derivative is specifically cited in patent literature as a synthetic intermediate for angiotensin II antagonists .
Amide Formation
The compound reacts with primary or secondary amines to form amides, often via activation with coupling agents like EDCl or HOBt.
| Reaction Type | Conditions | Product Example | Application |
|---|---|---|---|
| Carbodiimide-mediated | EDCl, HOBt, DMF | 2-[(1H-Imidazol-1-yl)methyl]-N-(phenyl)prop-2-enamide | Useful in medicinal chemistry for bioactivity studies . |
Reduction Reactions
The α,β-unsaturated double bond undergoes catalytic hydrogenation to yield saturated derivatives.
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | Ethanol, RT | 3-[(1H-Imidazol-1-yl)methyl]propanoic acid | Complete saturation observed. |
| NaBH₄ | Methanol, 0°C | Partial reduction (not typical) | Limited efficacy due to conjugation. |
Oxidation Reactions
The propenoic acid moiety resists further oxidation, but the double bond can undergo epoxidation or dihydroxylation.
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| mCPBA | Dichloromethane, 0°C | Epoxide derivative | Stereoselectivity depends on solvent polarity. |
| OsO₄/NMO | THF/H₂O | Vicinal diol | Limited yield due to competing side reactions. |
Conjugate Addition Reactions
The α,β-unsaturated system participates in Michael additions with nucleophiles like thiols or amines.
Polymerization Potential
The compound may undergo radical-initiated polymerization via the propenoic acid group, though no direct experimental data exists. Theoretical studies suggest:
| Initiator | Conditions | Expected Product |
|---|---|---|
| AIBN | 70°C, DMF | Poly(prop-2-enoic acid) backbone with imidazole side chains |
Coordination Chemistry
While not a direct reaction, the imidazole ring can coordinate to metal ions (e.g., Zn²⁺, Cu²⁺), altering reactivity in catalytic systems .
Key Stability Considerations:
Scientific Research Applications
Angiotensin II Receptor Antagonism
One of the significant applications of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid is its role as an angiotensin II receptor antagonist. This property is particularly valuable in treating conditions such as hypertension and congestive heart failure. The compound has been shown to effectively regulate blood pressure by inhibiting the effects of angiotensin II, a hormone that can constrict blood vessels and increase blood pressure .
Treatment of Glaucoma
The compound's ability to modulate vascular responses makes it a candidate for glaucoma treatment. By regulating intraocular pressure through its action on the angiotensin II pathway, it may provide therapeutic benefits for patients suffering from this condition .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, including condensation processes that yield high-purity products suitable for pharmaceutical applications. The efficiency of these synthesis methods is crucial for commercial production .
Organic Buffer in Biochemistry
This compound serves as an organic buffer in biological and biochemical applications. Its ability to maintain pH stability makes it useful in various laboratory settings where precise pH control is necessary for enzymatic reactions or cell culture .
Role in Drug Development
Due to its structural similarity to other biologically active imidazole derivatives, this compound is being explored as a lead compound in drug development. Its pharmacokinetic properties are under investigation to optimize its efficacy and reduce potential side effects .
Efficacy in Preclinical Studies
Research has demonstrated that compounds similar to this compound exhibit promising results in preclinical models. For example, studies on related imidazole derivatives have shown their potential in treating psychosis by modulating glutamate receptors, indicating a broader spectrum of activity beyond cardiovascular applications .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been pivotal in understanding the pharmacological properties of imidazole derivatives. These studies highlight how modifications to the imidazole ring can enhance receptor binding affinity and selectivity, paving the way for more effective therapeutic agents based on this compound .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Angiotensin II Receptor Antagonism | Regulates hypertension and treats congestive heart failure |
| Glaucoma Treatment | Modulates intraocular pressure |
| Organic Buffer | Maintains pH stability in biochemical applications |
| Drug Development | Potential lead compound with optimized pharmacokinetics |
| Preclinical Efficacy | Promising results in models for treating psychosis |
| Structure-Activity Relationships | Enhancements through modifications to improve efficacy |
Mechanism of Action
The mechanism of action of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, modulating their function and activity.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogues
Key Observations :
Key Observations :
- The target compound’s synthesis likely requires regioselective alkylation to attach the imidazole to the propenoic acid backbone, as demonstrated in for cyclobutane-containing analogues.
- Failed syntheses () highlight challenges in imidazole ring formation under certain conditions, emphasizing the need for optimized reagents (e.g., glyoxal trimer vs. aqueous glyoxal).
Physicochemical and Pharmacological Properties
Table 3: Comparative Properties
Key Observations :
- The target compound’s smaller size and lack of bulky substituents may favor membrane permeability compared to Ozagrel.
- Amino-substituted analogues () show enhanced solubility due to ionizable groups, suggesting that functionalization of the propenoic acid could modulate bioavailability.
Biological Activity
2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid, also known as 3-(1H-imidazol-2-yl)prop-2-enoic acid, is a compound that has garnered attention due to its potential biological activities. This article explores the biological effects of this compound, including its antimicrobial properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C7H8N2O2. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been tested against multiple bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.12 - 1.95 µg/mL |
| Bacillus subtilis | 0.12 - 1.95 µg/mL |
| Escherichia coli | 4.4 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .
The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets. The imidazole ring in the compound is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to inhibition of microbial growth and modulation of immune responses .
Cancer Treatment
There is emerging evidence supporting the use of imidazole derivatives in cancer therapy. Studies have shown that compounds similar to this compound can act as hypoxia-activated prodrugs, selectively targeting hypoxic tumor cells while sparing normal tissues. This selectivity is crucial for enhancing the efficacy of cancer treatments and minimizing side effects .
Cardiovascular Applications
Additionally, compounds related to imidazole derivatives have been studied for their role as angiotensin II receptor antagonists, which are beneficial in regulating hypertension and treating congestive heart failure. The IC50 values for these compounds range from approximately 0.1 nM to 30 mM, indicating potent activity in inhibiting vasoconstriction induced by angiotensin II .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Jain et al. evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results indicated that this compound showed substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections caused by resistant strains .
Case Study 2: Cancer Cell Targeting
In preclinical trials, derivatives similar to this compound demonstrated significant growth inhibition in hypoxic tumor environments. The studies highlighted that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, methimazole derivatives can react with α,β-unsaturated carboxylic acids under basic conditions (e.g., using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst) to introduce the imidazole moiety . Key parameters include solvent polarity (e.g., THF or DMF), reaction temperature (60–80°C), and stoichiometric ratios of reagents. Yields are optimized by controlling moisture sensitivity and reaction time .
Q. How can researchers characterize the structural purity and confirm the identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the imidazole proton (δ 7.2–7.8 ppm) and the α,β-unsaturated carboxylic acid moiety (δ 5.5–6.5 ppm for vinyl protons) .
- IR Spectroscopy : Detect characteristic carbonyl stretches (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
- Methodological Answer : The compound is prone to hydrolysis in aqueous environments due to the labile ester linkage. Stability studies should include:
- Accelerated Degradation Tests : Expose the compound to pH variations (2–12) and elevated temperatures (40–60°C) to simulate long-term storage .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
- Hygroscopicity : Use desiccants in storage containers to mitigate moisture absorption .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve the yield and scalability of this compound?
- Methodological Answer : Optimize via Design of Experiments (DoE):
- Catalyst Screening : Test alternatives to DABCO, such as DMAP or DBU, to enhance reaction efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yields >80% .
- Scalability : Transition from batch to flow chemistry for continuous production, ensuring consistent mixing and temperature control .
Q. What strategies are effective in evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Anti-Microbial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
- Anti-Leishmanial Activity : Screen against Leishmania donovani promastigotes using MTT assays, with IC₅₀ values compared to miltefosine as a positive control .
- Mechanistic Studies : Perform molecular docking to assess interactions with target enzymes (e.g., CYP51 in fungi) .
Q. How can environmental fate and degradation pathways of this compound be systematically investigated?
- Methodological Answer :
- Abiotic Degradation : Conduct hydrolysis studies under UV light (λ = 254 nm) to simulate photolytic breakdown, analyzing products via LC-MS .
- Biotic Degradation : Use soil microcosms to assess microbial metabolism, measuring half-life (t₁/₂) in aerobic/anaerobic conditions .
- Ecotoxicology : Evaluate Daphnia magna acute toxicity (48-hour LC₅₀) and algal growth inhibition .
Q. What approaches resolve contradictions in reported biological activities or physicochemical properties of this compound?
- Methodological Answer :
- Cross-Validation : Replicate assays in multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Environmental Factor Analysis : Control variables like pH, temperature, and solvent polarity during activity assays to isolate confounding factors .
- Meta-Analysis : Aggregate data from PubChem and Reaxys to identify trends in reported logP or pKa values .
Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for electrophilicity analysis .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., imidazole glycerol phosphate synthase) using CHARMM force fields .
- ADMET Prediction : Employ SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
